2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetonitrile
CAS No.: 1706438-79-0
Cat. No.: VC2743167
Molecular Formula: C10H7F4N
Molecular Weight: 217.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1706438-79-0 |
|---|---|
| Molecular Formula | C10H7F4N |
| Molecular Weight | 217.16 g/mol |
| IUPAC Name | 2-[2-fluoro-5-methyl-3-(trifluoromethyl)phenyl]acetonitrile |
| Standard InChI | InChI=1S/C10H7F4N/c1-6-4-7(2-3-15)9(11)8(5-6)10(12,13)14/h4-5H,2H2,1H3 |
| Standard InChI Key | OIVGYQVRNXNXCD-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C(F)(F)F)F)CC#N |
| Canonical SMILES | CC1=CC(=C(C(=C1)C(F)(F)F)F)CC#N |
Introduction
2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetonitrile is an organic compound characterized by its unique molecular structure, which includes a fluorine atom, a methyl group, and a trifluoromethyl group attached to a phenylacetonitrile backbone. This compound is classified under organic low-molecular-weight compounds and is often used as an intermediate in the synthesis of more complex fluorinated organic molecules. Its IUPAC name is 2-[2-fluoro-5-methyl-3-(trifluoromethyl)phenyl]acetonitrile, and it has a molecular weight of 217.16 g/mol .
Synthesis and Production
The synthesis of 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetonitrile typically involves nucleophilic substitution reactions where the trifluoromethyl group replaces a chlorine atom on the benzyl chloride. Continuous flow reactors may be utilized to optimize yield and efficiency during production, followed by purification steps like recrystallization or chromatography to ensure high purity.
Applications and Research Findings
This compound serves multiple roles in scientific research, particularly in organic synthesis and pharmaceuticals. Its unique configuration makes it valuable for synthesizing complex fluorinated molecules, which are often sought after for their enhanced stability and lipophilicity .
Table 2: Suppliers and Availability
| Supplier | Product Number | Purity | Quantity | Price |
|---|---|---|---|---|
| Apollo Scientific | PC303194 | 97% | 250 mg | $244 |
| SynQuest Laboratories | 3837-3-48 | - | 250 mg | $269 |
| Apollo Scientific | PC303194 | 97% | 1 g | $731 |
| SynQuest Laboratories | 3837-3-48 | - | 1 g | $807 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume